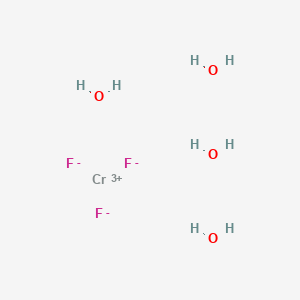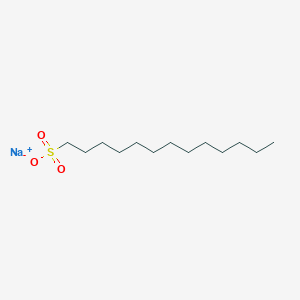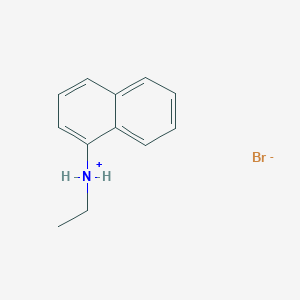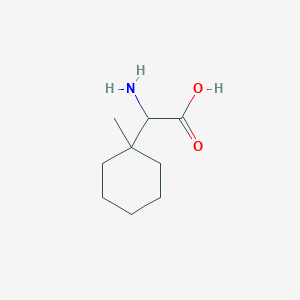
Chromium(III) fluoride tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(III) fluoride tetrahydrate, also known as this compound, is an inorganic compound with the chemical formula CrF₃·4H₂O. It is a green crystalline solid that is sparingly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromium(III) fluoride tetrahydrate can be synthesized through several methods:
-
Reaction of Chromium(III) Oxide with Hydrofluoric Acid: : [ \text{Cr}_2\text{O}_3 + 6 \text{HF} + 9 \text{H}_2\text{O} \rightarrow 2 [\text{Cr}(\text{H}_2\text{O})_6]\text{F}_3 ] This method involves reacting chromium(III) oxide with hydrofluoric acid in the presence of water to form the hydrated chromium(III) fluoride.
-
Reaction of Chromic Chloride with Hydrogen Fluoride: : [ \text{CrCl}_3 + 3 \text{HF} \rightarrow \text{CrF}_3 + 3 \text{HCl} ] This method produces the anhydrous form of chromium(III) fluoride, which can then be hydrated to form the tetrahydrate.
-
Thermal Decomposition of Ammonium Hexafluorochromate(III): : [ [\text{NH}_4]_3[\text{CrF}_6] \rightarrow \text{CrF}_3 + 3 \text{NH}_3 + 3 \text{HF} ] This method involves the thermal decomposition of ammonium hexafluorochromate(III) to produce chromium(III) fluoride.
Industrial Production Methods
Industrial production of chromic fluoride tetrahydrate typically involves large-scale reactions of chromium(III) oxide with hydrofluoric acid under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium(III) fluoride tetrahydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Chromium in chromic fluoride tetrahydrate can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The fluoride ions in chromic fluoride tetrahydrate can be substituted by other ligands, such as water or other anions.
Common Reagents and Conditions
Hydrofluoric Acid: Used in the synthesis and various reactions involving chromic fluoride tetrahydrate.
Chromium(III) Oxide: A starting material for the synthesis of chromic fluoride tetrahydrate.
Hydrogen Fluoride: Used in the production of the anhydrous form of chromium(III) fluoride.
Major Products Formed
Chromium(III) Fluoride: The primary product formed in the synthesis and reactions involving chromic fluoride tetrahydrate.
Hydrochloric Acid: A byproduct in the reaction of chromic chloride with hydrogen fluoride.
Applications De Recherche Scientifique
Chromium(III) fluoride tetrahydrate has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including the fluorination of chlorocarbons.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medical treatments and diagnostics.
Industry: Used as a corrosion inhibitor and a mordant in textile dyeing processes.
Mécanisme D'action
The mechanism of action of chromic fluoride tetrahydrate involves its ability to interact with various molecular targets and pathways. In biological systems, chromium(III) ions can form complexes with DNA and proteins, affecting their structure and function. The fluoride ions can also participate in various biochemical reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Chromium(III) fluoride tetrahydrate can be compared with other similar compounds, such as:
Chromium(III) Chloride: Similar in its chromium content but differs in its anionic component and solubility properties.
Chromium(III) Sulfate: Another chromium(III) compound with different anionic components and applications.
Chromium(III) Acetate: Used in different industrial and research applications compared to chromic fluoride tetrahydrate.
This compound is unique due to its specific chemical properties, such as its solubility in water and its ability to act as a catalyst in fluorination reactions.
Propriétés
IUPAC Name |
chromium(3+);trifluoride;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3FH.4H2O/h;3*1H;4*1H2/q+3;;;;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSCURCAHMSDSL-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[F-].[F-].[F-].[Cr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrF3H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1)](/img/structure/B7949765.png)









